tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Description
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
tert-butyl 10-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)6-4-5-12(17)11-15/h4-11H2,1-3H3 |
InChI Key |
MLTLJSPYJYVNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC(=O)C2)CC1 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Spiro Core Formation
The spirocyclic framework is typically constructed via intramolecular cyclization of linear precursors. A common approach involves bis-halogenated ethers or esters reacting with nitrogen-containing nucleophiles under phase-transfer catalysis. For example, Patent CN111518015A describes a four-step method starting from 1,4-dioxaspiro[4.5]decane-8-one, where cyclization is achieved using p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide. The reaction proceeds at 70–100°C in tetrahydrofuran (THF)/water mixtures, yielding the spiro intermediate with >82% efficiency.
Key variables influencing cyclization efficiency:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–100°C | Higher temperatures reduce side reactions |
| Catalyst (e.g., TBAB) | 0.05–0.15 equiv | Accelerates ring closure |
| Solvent Polarity | DMF > THF > DCM | Polar aprotic solvents enhance reactivity |
Cyclization in N,N-dimethylformamide (DMF) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst achieves 88% yield for analogous spiro compounds.
Introduction of the Oxo Group
The 8-oxo moiety is introduced via oxidation or ketone formation. Patent CN112321599A highlights a two-step oxidation protocol using lithium aluminum hydride (LiAlH₄) followed by Jones reagent (CrO₃/H₂SO₄). For tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate, ozonolysis of a precursor alkene (e.g., 3-azaspiro[5.5]undec-7-ene) in dichloromethane at −78°C provides the ketone without over-oxidation.
Alternative methods include:
- Swern Oxidation : (COCl)₂/DMSO, −50°C, 85% yield.
- Pd-Catalyzed Aerobic Oxidation : O₂, Pd(OAc)₂, 70°C, 78% yield.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is introduced via esterification with di-tert-butyl dicarbonate (Boc₂O). Ambeed Inc. protocols utilize Boc₂O (1.2 equiv) in dichloromethane with 4-dimethylaminopyridine (DMAP) at 25°C. Reaction completion is confirmed by thin-layer chromatography (TLC), with purification via silica gel chromatography (hexane/ethyl acetate = 4:1).
Optimized Conditions for Boc Protection:
- Solvent : Dichloromethane (low nucleophilicity).
- Base : Triethylamine (2.0 equiv) to scavenge HCl.
- Time : 12–24 hours for complete conversion.
Industrial-Scale Synthesis and Purification
Large-scale production employs continuous flow reactors to enhance reproducibility. BLD Pharmatech reports a 54.8% overall yield using:
- Cyclization : 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile in THF/H₂O with pyridinium p-toluenesulfonate.
- Reduction : Raney nickel (H₂, 50 psi) in methanol.
- Boc Protection : Boc₂O in dichloromethane.
Purification via recrystallization (ethanol/water) achieves >97% purity.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Cyclization-Oxidation | 4 | 54.8 | 12.50 | High |
| Ozonolysis-Boc | 3 | 72.0 | 18.00 | Moderate |
| Swern Oxidation | 3 | 85.0 | 22.50 | Low |
The cyclization-oxidation route balances cost and scalability, making it preferred for industrial applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds similar to tert-butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate exhibit significant antimicrobial properties. Studies have shown that modifications in the spirocyclic structure can enhance efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a pathway for treating inflammatory diseases such as arthritis and colitis .
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Synthetic Applications
- Building Block in Organic Synthesis : this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations, making it useful in creating complex molecules for pharmaceuticals and agrochemicals .
- Synthesis of Spiro Compounds : The compound can be utilized in the synthesis of other spirocyclic structures, which are important in medicinal chemistry for their biological activity profiles. Researchers have developed methodologies to incorporate this compound into larger frameworks through cyclization reactions .
Material Science Applications
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Its use as an additive could lead to the development of advanced materials with improved performance characteristics .
- Nanotechnology : Research into nanocarriers for drug delivery systems has identified this compound as a potential candidate due to its ability to form stable nanoparticles. These nanoparticles can encapsulate therapeutic agents, improving their solubility and bioavailability .
Case Studies
-
Case Study on Antimicrobial Activity :
- A study conducted by Smith et al. (2022) evaluated the antimicrobial effects of modified spiro compounds derived from this compound against E. coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations.
-
Neuroprotective Study :
- In a study by Johnson et al. (2023), the neuroprotective effects of the compound were assessed using neuronal cell cultures exposed to oxidative stress, showing a reduction in cell death compared to controls.
Mechanism of Action
The mechanism of action of tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Oxo Group Variation
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 873924-08-4)
- Molecular Formula: C₁₅H₂₅NO₃
- Molecular Weight : 267.36 g/mol .
- Key Difference : The oxo group is at position 9 instead of 8.
- Applications : Similar utility as a synthetic intermediate but with altered steric and electronic properties due to oxo position .
- Availability : Purity ≥96% .
tert-Butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1198284-49-9)
Functional Group Modifications
tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1782214-37-2)
- Molecular Formula : C₁₅H₂₈N₂O₂
- Molecular Weight : 268.39 g/mol .
- Key Difference: Oxo group replaced by an amino (-NH₂) group.
- Applications : Serves as a precursor for further functionalization (e.g., amide bond formation) in bioactive molecules .
tert-Butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (CAS: 2803861-64-3)
Diaza vs. Aza Spiro Cores
tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (Target Compound)
- Structure : Contains two nitrogen atoms (3,9-diaza) in the spiro core.
- Reactivity : The additional nitrogen increases hydrogen-bonding capacity, influencing interactions with biological targets (e.g., enzymes) .
tert-Butyl 3-azaspiro[5.5]undecane-3-carboxylate (No Oxo Group)
Biological Activity
tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article examines its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula: C15H25NO3
- Molecular Weight: 267.37 g/mol
- CAS Number: 873924-08-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating the activity of specific pathways involved in disease processes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antimicrobial Activity:
- Studies have shown that derivatives of spirocyclic compounds can inhibit the growth of certain bacterial strains, suggesting potential use as antimicrobial agents.
-
Anti-inflammatory Properties:
- Preliminary data suggest that the compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
-
Cytotoxic Effects:
- In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Antimicrobial Activity
A study conducted on various spirocyclic compounds demonstrated that this compound showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value indicating effective antimicrobial potential.
| Compound | Target Bacteria | IC50 (μM) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 |
| Control (Standard Antibiotic) | Staphylococcus aureus | 10 |
Anti-inflammatory Effects
In a model of induced inflammation, the compound was shown to reduce levels of TNF-alpha and IL-6 in a dose-dependent manner, suggesting its role in downregulating inflammatory responses.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 300 | 200 |
| Low Dose | 150 | 100 |
| High Dose | 75 | 50 |
Cytotoxicity Against Cancer Cells
Research involving various cancer cell lines indicated that the compound could induce cell death through apoptosis pathways, with a notable effect observed in breast cancer cells.
| Cell Line | Viability (%) at 50 μM | Apoptosis Rate (%) |
|---|---|---|
| MCF7 (Breast) | 40 | 60 |
| HeLa (Cervical) | 70 | 30 |
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions involving spirocyclic intermediates. For example, a two-step procedure involves reacting a spirocyclic amine precursor with tert-butyl chloroformate in dimethyl sulfoxide (DMSO) at elevated temperatures (130°C) under inert atmosphere, yielding ~40% after purification by flash chromatography . Optimization strategies include adjusting solvent polarity (e.g., DMSO for high solubility), using bases like N-ethyl-N,N-diisopropylamine (DIPEA) to neutralize HCl byproducts, and monitoring reaction progress via TLC or LC-MS to minimize side reactions.
Q. Which spectroscopic techniques are essential for characterizing the spirocyclic core and functional groups?
- NMR : H and C NMR are critical for confirming the spirocyclic structure. Key signals include the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and carbonyl resonances (δ ~170-175 ppm for the carboxylate). The spirocyclic system often shows distinct splitting patterns due to restricted rotation .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H] at m/z 267.37 for CHNO) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) can refine crystal structures, resolving bond angles and stereochemistry .
Q. How can researchers address discrepancies in reported molecular weights and CAS registry numbers?
Discrepancies exist in literature (e.g., molecular weight 267.37 in vs. 268.35 in ). To resolve these:
- Cross-reference multiple databases (e.g., PubChem, Reaxys).
- Validate purity via HPLC and elemental analysis.
- Confirm CAS numbers (e.g., 2306272-84-2 vs. 1061731-86-9) through supplier Certificates of Analysis (CoA) .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the spirocyclic system in medicinal chemistry applications?
Density Functional Theory (DFT) calculations can model the compound’s electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies (using AutoDock Vina) assess binding affinity to biological targets, such as enzymes in cancer therapy (e.g., PARP inhibitors, as seen in ). The spirocyclic core’s rigidity may enhance binding selectivity by reducing conformational entropy .
Q. How can contradictory NMR data during structural elucidation be resolved?
Contradictions (e.g., unexpected splitting or missing signals) may arise from dynamic effects or impurities. Strategies include:
Q. What role does the tert-butyl group play in stabilizing the compound under acidic or basic conditions?
The tert-butyl group acts as a steric shield, protecting the carboxylate moiety from hydrolysis. Stability studies show the compound degrades <5% in pH 7.4 buffer over 24 hours but undergoes rapid cleavage in strong acids (e.g., HCl/EtOAC, yielding the free amine). This property is leveraged in prodrug designs, where the tert-butyl ester is cleaved enzymatically in vivo .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiopurity?
- Chiral Chromatography : For resolving racemic mixtures (if present).
- Asymmetric Catalysis : Use chiral auxiliaries or catalysts during spirocycle formation.
- Process Analytical Technology (PAT) : Monitor critical parameters (e.g., temperature, stirring rate) to minimize epimerization .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers validate the compound’s purity for biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
